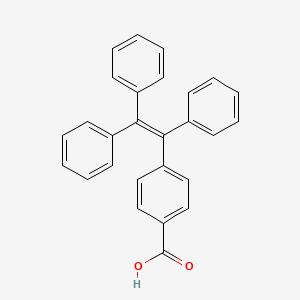

Ácido 4-(1,2,2-trifenilvinil)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

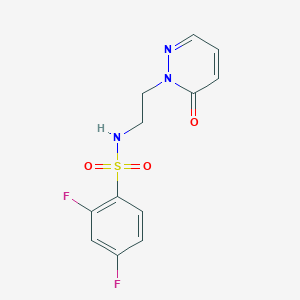

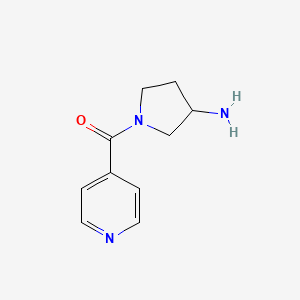

4-(1,2,2-Triphenylvinyl)benzoic Acid is an organic compound with the molecular formula C27H20O2 and a molecular weight of 376.45 g/mol . It is a derivative of benzoic acid, characterized by the presence of three phenyl groups attached to the vinyl group. This compound is known for its unique structural properties and its applications in various fields, including organic chemistry and materials science.

Aplicaciones Científicas De Investigación

4-(1,2,2-Triphenylvinyl)benzoic Acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It is known that the compound can bind to different biomolecules .

Mode of Action

4-(1,2,2-Triphenylvinyl)benzoic Acid interacts with its targets through a condensation reaction . This interaction results in the formation of biocompatible activated luminescent materials with AIE/AE properties .

Biochemical Pathways

The compound’s ability to form activated luminescent materials suggests it may influence pathways related to fluorescence and luminescence .

Pharmacokinetics

The compound is known to be soluble in organic solvents such as methanol, ethanol, and dichloromethane , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 4-(1,2,2-Triphenylvinyl)benzoic Acid’s action primarily involve the generation of activated luminescent materials . These materials exhibit AIE/AE properties, indicating that the compound may have applications in the field of fluorescence and luminescence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1,2,2-Triphenylvinyl)benzoic Acid. Additionally, its solubility in various organic solvents may affect its behavior in different environments .

Análisis Bioquímico

Biochemical Properties

4-(1,2,2-Triphenylvinyl)benzoic Acid plays a significant role in biochemical reactions, particularly in the formation of biocompatible activated luminescent materials. It interacts with various biomolecules through condensation reactions, resulting in materials with Aggregation-Induced Emission (AIE) and Aggregation-Enhanced Emission (AE) properties . These interactions are crucial for the development of luminescent materials that can be used in biological imaging and other applications.

Cellular Effects

The effects of 4-(1,2,2-Triphenylvinyl)benzoic Acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed that 4-(1,2,2-Triphenylvinyl)benzoic Acid can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 4-(1,2,2-Triphenylvinyl)benzoic Acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular processes. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1,2,2-Triphenylvinyl)benzoic Acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(1,2,2-Triphenylvinyl)benzoic Acid remains stable under certain conditions, but its activity can diminish over time due to degradation .

Métodos De Preparación

4-(1,2,2-Triphenylvinyl)benzoic Acid can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-(4-bromophenyl)-1,1,2-triphenylethene with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of dry ice and subsequent acidification with dilute hydrochloric acid . The product is then extracted with ethyl acetate and purified using column chromatography with a hexane/ethyl acetate gradient . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

4-(1,2,2-Triphenylvinyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert the vinyl group to an alkane, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

4-(1,2,2-Triphenylvinyl)benzoic Acid can be compared with other similar compounds, such as:

4-(1,2,2-Triphenylethenyl)benzoic Acid: This compound has a similar structure but differs in the presence of an ethenyl group instead of a vinyl group.

1-(4-Carboxyphenyl)-1,2,2-triphenylethene: Another structurally related compound with similar applications in organic synthesis and materials science.

The uniqueness of 4-(1,2,2-Triphenylvinyl)benzoic Acid lies in its specific structural arrangement, which imparts distinct photophysical properties, making it valuable in the development of luminescent materials and as a research tool in various scientific fields .

Propiedades

IUPAC Name |

4-(1,2,2-triphenylethenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQULXPMSUDNFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

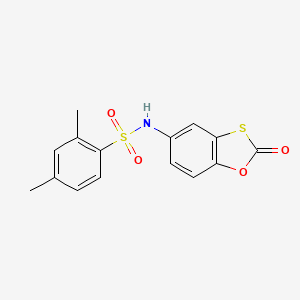

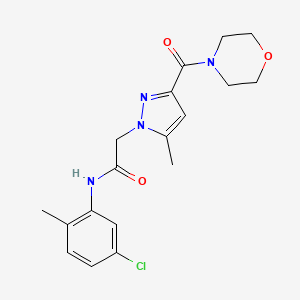

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)

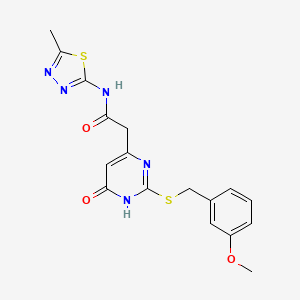

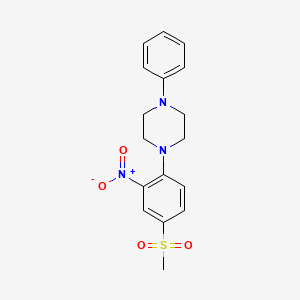

![4-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2576663.png)

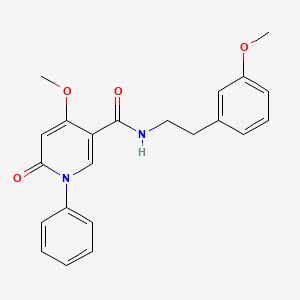

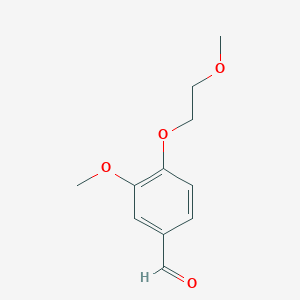

![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)